molecular formula C7H5F3N4 B13006873 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No.: B13006873
M. Wt: 202.14 g/mol
InChI Key: ULFSVBHEKCKZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the triazolo ring, which is fused to a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is performed under microwave irradiation at 140°C, resulting in high yields within a short reaction time .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the broad substrate scope suggest that this method could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo ring.

    Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of JAK1 and JAK2, the compound binds to the active sites of these enzymes, preventing their activity and thereby modulating the signaling pathways involved in inflammation and cell proliferation . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)6-12-5-3-4(11)1-2-14(5)13-6/h1-3H,11H2

InChI Key

ULFSVBHEKCKZJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(F)(F)F)C=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.